molecular formula C11H11NO4 B8541002 Methyl 5-cyano-2,4-dimethoxybenzoate

Methyl 5-cyano-2,4-dimethoxybenzoate

Cat. No. B8541002
M. Wt: 221.21 g/mol
InChI Key: XEXHDVYPVHNHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-2,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-cyano-2,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-cyano-2,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-cyano-2,4-dimethoxybenzoate

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 5-cyano-2,4-dimethoxybenzoate

InChI

InChI=1S/C11H11NO4/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-5H,1-3H3

InChI Key

XEXHDVYPVHNHTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.00 g portion of methyl 5-amino-2,4-dimethoxybenzoate was dissolved in 5 ml of water, 0.50 ml of concentrated sulfuric acid was added and then 356 mg of sodium nitrite dissolved in 2 ml of water was added dropwise under ice-cooling, followed by a short period of stirring. Separately, 1.00 g of cuprous cyanide was dissolved in 4 ml of water and, with ice-cooling, 2.00 g of sodium cyanide dissolved in 4 ml of water was added dropwise thereto, followed by 1 hour of stirring. This was mixed with the previously prepared solution and heated at 80° C. to effect the reaction, the resulting reaction solution was mixed with water, extracted with chloroform and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure and then the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=6:1 to chloroform:methanol=50:1) to give 0.65 g of methyl 5-cyano-2,4-dimethoxybenzoate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
356 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cuprous cyanide
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

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